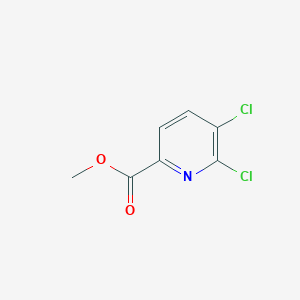

Methyl 5,6-dichloropicolinate

Descripción general

Descripción

Methyl 5,6-dichloropicolinate is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is primarily used in scientific research and has various applications in organic synthesis, drug discovery, and agricultural studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5,6-dichloropicolinate can be synthesized through several synthetic routes. One common method involves the chlorination of methyl picolinate. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the 5 and 6 positions of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5,6-dichloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.

Oxidation Reactions:

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce partially or fully dechlorinated compounds .

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Biological Activity Studies

Methyl 5,6-dichloropicolinate's biological activity extends beyond herbicidal applications. Studies have suggested that it may interact with various biological systems, warranting further investigation into its biochemical pathways. Understanding these interactions is crucial for assessing the safety and efficacy of its use in agricultural settings.

Computational Modeling

Computational techniques can be employed to predict potential interactions of this compound with biological targets. Such modeling can guide experimental studies aimed at exploring its biological effects on different organisms or cell lines. This approach is vital for identifying possible therapeutic applications or understanding environmental impacts.

While comprehensive studies specifically focused on this compound are scarce, related research has explored the synthesis and biological activities of similar compounds. For instance:

- Synthesis Techniques : Various synthetic routes have been investigated to optimize yields and purities of related picolinate compounds. These methods could potentially be adapted for synthesizing this compound more efficiently .

- Biological Activity Evaluation : Some studies have shown that structurally similar compounds exhibit varying degrees of herbicidal activity against specific plant pathogens and pests. For example, certain derivatives demonstrated significant inhibitory effects on fungi such as Botrytis cinerea and Fusarium graminearum, indicating potential applications in crop protection .

Mecanismo De Acción

The mechanism of action of methyl 5,6-dichloropicolinate involves its interaction with specific molecular targets and pathways. The chlorine atoms and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Additionally, its structure allows it to participate in various biochemical pathways, influencing biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5,6-dichloronicotinate

- 5,6-Dichloropicolinic acid

- 2,3-Dichloropyridine-4-boronic acid

- 2,3-Dichloroisonicotinonitrile

Uniqueness

Methyl 5,6-dichloropicolinate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ester group. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various research applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in synthetic and medicinal chemistry .

Actividad Biológica

Methyl 5,6-dichloropicolinate (MDCP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores the synthesis, biological activity, and toxicological profiles of MDCP, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 206.03 g/mol. The compound features a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions, and a methoxycarbonyl group at the 2 position. This structural configuration is crucial for its biological activity.

Synthesis

The synthesis of MDCP typically involves the chlorination of picolinic acid derivatives followed by esterification. The general synthetic route can be summarized as follows:

- Chlorination : Picolinic acid is chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.

- Esterification : The chlorinated product is then reacted with methanol in the presence of an acid catalyst to yield MDCP.

Insecticidal Activity

MDCP has been evaluated for its insecticidal properties against various pests. Studies indicate that MDCP exhibits significant insecticidal activity against species such as Mythimna sepatara. In a comparative study, MDCP showed higher efficacy than traditional insecticides at certain concentrations.

| Compound | Insect Species | Insecticidal Activity (%) at 500 mg/L |

|---|---|---|

| This compound | Mythimna sepatara | 40% |

| Control (Broflanilide) | Mythimna sepatara | 100% |

The results suggest that MDCP could serve as a potential alternative to conventional insecticides due to its effectiveness and lower environmental impact.

Fungicidal Activity

MDCP also demonstrates fungicidal properties against various fungal pathogens, including Botrytis cinerea and Fusarium graminearum. The compound's fungicidal activity was assessed at a concentration of 100 mg/L.

| Fungal Pathogen | Inhibition Rate (%) at 100 mg/L |

|---|---|

| Botrytis cinerea | 83.4% |

| Fusarium graminearum | 25% |

These findings indicate that MDCP is particularly effective against Botrytis cinerea, making it valuable in agricultural applications for controlling plant diseases.

The biological activity of MDCP is believed to involve interference with key biochemical pathways in target organisms. For instance, its insecticidal action may be linked to inhibition of chitinase enzymes critical for insect molting processes. This mechanism positions MDCP as a potential candidate for developing environmentally friendly insecticides.

Toxicological Profile

Toxicity assessments have been conducted to evaluate the safety profile of MDCP. In studies involving zebrafish embryos, MDCP exhibited moderate toxicity levels, indicating that while it possesses beneficial biological activities, careful consideration must be given to its application in pest management to mitigate potential ecological impacts.

Case Study: Efficacy Against Agricultural Pests

A field study conducted on crops affected by Mythimna sepatara demonstrated that treatment with MDCP significantly reduced pest populations compared to untreated controls. The application resulted in an average pest reduction of over 60%, showcasing its practical utility in agricultural settings.

Case Study: Environmental Impact Assessment

An environmental impact assessment highlighted the need for further studies on the long-term effects of MDCP on non-target species. While initial findings are promising regarding its efficacy and safety, ongoing research aims to elucidate its ecological footprint comprehensively.

Propiedades

IUPAC Name |

methyl 5,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVBBQRGDOCRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.